![molecular formula C18H27ClN2O2 B2764303 [4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride CAS No. 2445794-46-5](/img/structure/B2764303.png)
[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride
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Overview
Description
“[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride” is a chemical compound with the molecular formula C18H27ClN2O2. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a cyclopropyl group, a methoxyphenyl group, and an aminoethyl group attached to the piperidine ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Scientific Research Applications
- EN300-26676501 has been studied for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Further investigations are ongoing to understand its precise mechanisms and potential clinical applications .
- The piperidine moiety in EN300-26676501 suggests possible neuroprotective properties. Studies have examined its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Researchers aim to elucidate its ability to modulate neurotransmitter systems and protect neurons from oxidative stress .
- EN300-26676501 exhibits anti-inflammatory effects. It has been evaluated in animal models for conditions like rheumatoid arthritis and inflammatory bowel disease. Researchers investigate its impact on cytokine production, immune cell activation, and tissue damage .
- The compound’s piperidine structure contributes to its antioxidant properties. EN300-26676501 has been tested in vitro and in vivo to assess its ability to scavenge free radicals and protect cells from oxidative damage .
- EN300-26676501 may have analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. Preclinical studies explore its impact on pain pathways, neurotransmitter receptors, and behavioral responses .
- Researchers have investigated EN300-26676501’s cardiovascular effects. It may influence blood pressure regulation, vascular tone, and endothelial function. Clinical trials are needed to validate its potential as a cardiovascular drug .
Anticancer Properties
Neurological Disorders
Anti-inflammatory Activity
Antioxidant Potential
Analgesic and Anxiolytic Effects
Cardiovascular Applications
Future Directions
The future directions for this compound could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which en300-26676501 is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals
Mode of Action
It is known that n-nitrosamines, which could potentially form as impurities in the process of chemical drug production, can be oxidized by cytochrome p450 leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They play a significant part in the pharmaceutical industry . More research is needed to elucidate the specific biochemical pathways affected by EN300-26676501.
Pharmacokinetics
It is known that n-nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts
Result of Action
It is known that n-nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases
Action Environment
It is known that n-nitrosamines can form as impurities in the process of chemical drug production
properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(19)13-7-9-20(10-8-13)18(21)15-5-6-17(22-2)16(11-15)14-3-4-14;/h5-6,11-14H,3-4,7-10,19H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBOVQAKSKPJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C3CC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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